2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid are currently unknown. The compound is a part of the class of organic compounds known as phenylpropanoic acids . These compounds have a structure containing a benzene ring conjugated to a propanoic acid
Mode of Action
It is known that phenylpropanoic acids, the class of compounds to which it belongs, can interact with various biological targets . The specific interactions of this compound with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Phenylpropanoic acids are known to participate in various biochemical reactions , but the specific pathways affected by this compound and their downstream effects require further investigation.
Pharmacokinetics
The compound has a molecular weight of 293.361 and a boiling point of 455ºC at 760 mmHg . These properties may influence its bioavailability, but more research is needed to outline its pharmacokinetic profile.
Preparation Methods
The synthesis of 2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid is widely used in scientific research, particularly in the field of proteomics . It serves as a building block for the synthesis of peptides and other complex molecules. In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology and medicine, it is used to investigate protein interactions and functions. Industrial applications include its use in the development of new materials and pharmaceuticals .
Comparison with Similar Compounds
2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid can be compared with other similar compounds such as:
2-n-Boc-2-aminomethyl-3-phenyl-propionic acid: This compound has a phenyl group instead of a p-tolyl group, which affects its reactivity and applications.
2-n-Boc-2-aminomethyl-3-cyclohexyl-propionic acid: The cyclohexyl group provides different steric and electronic properties compared to the p-tolyl group.
2-n-Boc-2-aminomethyl-3-benzyl-propionic acid:
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPHGZYHLDUGOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661428 | |
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683218-94-2 | |
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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